1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid

Catalog No.
S701224
CAS No.
1119452-31-1
M.F
C13H20N4O4
M. Wt
296.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3...

CAS Number

1119452-31-1

Product Name

1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]triazole-4-carboxylic acid

Molecular Formula

C13H20N4O4

Molecular Weight

296.32 g/mol

InChI

InChI=1S/C13H20N4O4/c1-13(2,3)21-12(20)16-6-4-9(5-7-16)17-8-10(11(18)19)14-15-17/h8-9H,4-7H2,1-3H3,(H,18,19)

InChI Key

SFMQXOOIHUKDLZ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(N=N2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(N=N2)C(=O)O

Synthesis and Applications in Organic Chemistry

-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid finds use as a versatile building block in organic synthesis. Its key functional groups, including the triazole ring and the carboxylic acid, allow for further functionalization and incorporation into various complex molecules.

A study published in the journal "Tetrahedron Letters" describes the synthesis of this compound and its subsequent transformation into various triazole-based peptidomimetics, which are molecules that mimic the structure and function of peptides but exhibit improved stability and resistance to enzymatic degradation.

Potential Applications in Medicinal Chemistry

The triazole moiety present in 1-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid has been associated with various biological activities, including antifungal, antibacterial, and anticancer properties.

Research published in the journal "European Journal of Medicinal Chemistry" explores the synthesis and evaluation of triazole-derived compounds as potential anticonvulsant agents. The study highlights the potential of this class of compounds for further development in the field of epilepsy treatment.

1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound characterized by its unique structure, which includes a triazole ring and a piperidine moiety. Its chemical formula is C13H20N4O4, and it has a molecular weight of approximately 296.33 g/mol . The compound features a tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines during

Typical of triazole and carboxylic acid functionalities. Some notable reactions include:

  • Nucleophilic Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Coupling Reactions: The triazole moiety can engage in coupling reactions with different electrophiles, facilitating the synthesis of more complex molecules.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of derivatives that retain the piperidine and triazole structures.

Several methods exist for synthesizing 1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid:

  • Click Chemistry: This approach often utilizes azides and alkynes to form triazoles efficiently. The tert-butoxycarbonyl group can be introduced during the synthesis to protect the amine functionality.
  • Carboxylation Reactions: The introduction of the carboxylic acid group can be achieved through carbon dioxide incorporation or via direct carboxylation methods involving appropriate precursors.
  • Multi-step Synthesis: A combination of amine protection strategies followed by cyclization reactions to form the triazole ring can be employed.

This compound has potential applications in various fields:

  • Medicinal Chemistry: Due to its structural features, it may serve as a lead compound in drug discovery efforts targeting various diseases.
  • Bioconjugation: The reactive sites on the triazole and carboxylic acid groups allow for bioconjugation applications in proteomics and drug delivery systems.
  • Material Science: It could be explored for use in creating functional materials due to its unique chemical properties.

Several compounds share structural similarities with 1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid:

Compound NameCAS NumberSimilarity
1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid1240527-75-60.95
1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid1334492-51-10.95
1-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid887405-59-60.94
1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid1211504-22-10.82

Uniqueness

The uniqueness of 1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid lies in its specific combination of a piperidine ring with a triazole structure and a carboxylic acid functionality. This combination may impart distinct biological properties compared to other similar compounds listed above.

XLogP3

0.9

Wikipedia

1-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid

Dates

Modify: 2023-08-15

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